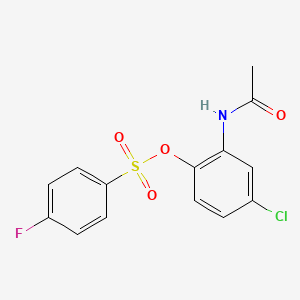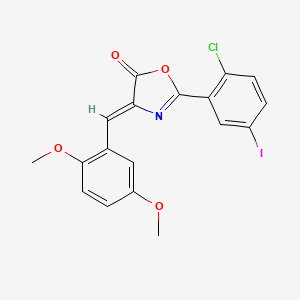![molecular formula C19H23NO2 B6032658 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione, also known as CCAP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CCAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a voltage-gated calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to a range of downstream effects, including changes in neurotransmitter release and cellular signaling pathways.
Biochemical and Physiological Effects:
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects, including inhibition of voltage-gated calcium channels, modulation of neurotransmitter release, and inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for treating a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione in lab experiments is that it has a well-characterized chemical structure and has been extensively studied, making it easier to obtain and work with. However, one limitation is that it can be difficult to obtain pure 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione, and the synthesis process can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One area of interest is investigating its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is exploring its effects on other biological systems, such as the immune system and the endocrine system. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione and to optimize its synthesis and purification methods.
Méthodes De Synthèse
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione can be synthesized using a variety of methods, including the reaction of cyclohexylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different amines or cyclohexanediones as starting materials. The synthesis of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione typically involves multiple steps and requires careful purification to obtain a high yield of pure product.
Applications De Recherche Scientifique
2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been used in a range of scientific research applications, including studies of its effects on the nervous system, cardiovascular system, and cancer cells. One study found that 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione inhibited the growth of breast cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Other studies have investigated the effects of 2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione on neurotransmitter release and synaptic transmission, with promising results.
Propriétés
IUPAC Name |
2-(cyclohexyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18-11-15(14-7-3-1-4-8-14)12-19(22)17(18)13-20-16-9-5-2-6-10-16/h1,3-4,7-8,13,15-16,21H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMFJNUPQCUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-naphthyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6032580.png)
methanone](/img/structure/B6032588.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6032597.png)
![5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)


![3-chloro-N-{3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6032626.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![3-(4-chlorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6032650.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)